1-Benzyl-2,5-pyrrolidinedione is an intermediate in synthesizing 2,3,4,10-Tetrahydro-1H-indolo[2,3-b][1,8]naphthyridin-2-ol (T294270), a derivative of 6,7,8,9-Tetrahydro-7-hydroxy-5-methyl-3-phenyl-pyrido[3’,2’:4,5]imidazo[1,2-a]pyrimidinium Chloride (H957770), a carcinogen used in the study of intestinal bacteria metabolism .
In the synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors, some Benpyrine derivatives with stronger binding affinity, better activity, better solubility, and higher synthetic efficiency were identified using structure-based drug design and optimization strategies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
The molecular formula of 1-Benzylpyrrolidine-2,5-dione is C11H11NO2 . The molecular weight is 189.21 g/mol . The InChI code is 1S/C11H11NO2/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 .
In the development of TNF-α inhibitors, some Benpyrine derivatives were identified using structure-based drug design and optimization strategies . The synthesized series of compounds directly binds to TNF-α and blocks the activation of TNF-α-trigged caspase and NF-κB signaling pathway .
The physical and chemical properties of 1-Benzylpyrrolidine-2,5-dione include a molecular weight of 189.21 g/mol , a molecular formula of C11H11NO2 , and an InChI code of 1S/C11H11NO2/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 .
1-Benzylpyrrolidine-2,5-dione is a compound with the molecular formula and a molecular weight of 189.21 g/mol. It is classified as a pyrrolidine derivative, specifically a diketopiperazine, which contains a pyrrolidine ring with two carbonyl groups at the 2 and 5 positions. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of enzymes involved in cancer metabolism.
The compound is cataloged under the CAS number 2142-06-5 and is recognized for its relevance in various chemical syntheses and biological evaluations. It falls under the broader category of pyrrolidine-2,5-dione derivatives, which are known for their diverse biological activities, including anticancer properties and enzyme inhibition .
1-Benzylpyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of benzylamine with maleic anhydride or similar reagents under controlled conditions. The synthesis typically requires heating in a solvent such as toluene or chloroform, often employing microwave irradiation for enhanced efficiency.
Key steps in the synthesis may include:
For example, one method reported yields up to 95% under microwave conditions with potassium carbonate as a base .
The molecular structure of 1-benzylpyrrolidine-2,5-dione features a five-membered pyrrolidine ring with substituents that include:
The compound exhibits specific bond lengths and angles characteristic of its cyclic structure. The presence of hydrogen bond acceptors and donors influences its reactivity and interaction with biological targets .
1-Benzylpyrrolidine-2,5-dione participates in various chemical reactions typical of diketopiperazines. Notably:
The compound has been studied for its ability to inhibit enzymes such as indoleamine 2,3-dioxygenase, which plays a crucial role in cancer metabolism by regulating tryptophan degradation .
The mechanism by which 1-benzylpyrrolidine-2,5-dione exerts its biological effects often involves:
Data from studies indicate significant effects on tumor growth in animal models when treated with this compound .
Relevant data from analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) confirm the identity and purity of synthesized compounds .
1-Benzylpyrrolidine-2,5-dione has several scientific applications:
Research continues to evaluate its efficacy and safety profiles in various biological systems, highlighting its potential role in developing new anticancer therapies .
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0